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molecular formula C16H30OSn B1625097 3-Tributylstannylfuran CAS No. 87453-06-3

3-Tributylstannylfuran

Cat. No. B1625097
M. Wt: 357.1 g/mol
InChI Key: VTEKJMLRRQTTAX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06046195

Procedure details

3-Bromofuran (1.23 ml) was dissolved in diethyl ether (15 ml) and cooled to -76° C. Butyllithium (8.5 ml, 1.6M in hexane) was added dropwise ensuring the temperature remained below -60° C. After stirring for 15 minutes, tributyltin chloride (3.69 ml) was added. The reaction was stirred at -76° C. for 1 hour. The reaction was diluted with aqueous sodium hydrogencarbonate (20 ml) and the product extracted with diethyl ether (3×20 ml). The combined organic fractions were dried (brine, MgSO4) and concentrated in vacuo. The residue was purified by chromatography on silica eluting with hexane to yield the title compound as a colourless oil. 1H NMR (CDCl3, 360 MHz), δ 0.91 (9H, t, J 8.9 Hz), 1.03 (6H, t, J 10.4 Hz), 1.34 (6H, sx, J 7.3 Hz), 1.58 (6H, m), 6.35 (1H, d, J 1.5 Hz), 7.23 (1H, s), 7.56 (1H, t, J 1.4 Hz).
Quantity
1.23 mL
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
8.5 mL
Type
reactant
Reaction Step Two
Name
tributyltin chloride
Quantity
3.69 mL
Type
reactant
Reaction Step Three
Quantity
20 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:6]=[CH:5][O:4][CH:3]=1.C([Li])CCC.[CH2:12]([Sn:16](Cl)([CH2:21][CH2:22][CH2:23][CH3:24])[CH2:17][CH2:18][CH2:19][CH3:20])[CH2:13][CH2:14][CH3:15]>C(OCC)C.C(=O)([O-])O.[Na+]>[CH2:21]([Sn:16]([CH2:12][CH2:13][CH2:14][CH3:15])([CH2:17][CH2:18][CH2:19][CH3:20])[C:2]1[CH:6]=[CH:5][O:4][CH:3]=1)[CH2:22][CH2:23][CH3:24] |f:4.5|

Inputs

Step One
Name
Quantity
1.23 mL
Type
reactant
Smiles
BrC1=COC=C1
Name
Quantity
15 mL
Type
solvent
Smiles
C(C)OCC
Step Two
Name
Quantity
8.5 mL
Type
reactant
Smiles
C(CCC)[Li]
Step Three
Name
tributyltin chloride
Quantity
3.69 mL
Type
reactant
Smiles
C(CCC)[Sn](CCCC)(CCCC)Cl
Step Four
Name
Quantity
20 mL
Type
solvent
Smiles
C(O)([O-])=O.[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-76 °C
Stirring
Type
CUSTOM
Details
After stirring for 15 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
remained below -60° C
STIRRING
Type
STIRRING
Details
The reaction was stirred at -76° C. for 1 hour
Duration
1 h
EXTRACTION
Type
EXTRACTION
Details
the product extracted with diethyl ether (3×20 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic fractions were dried (brine, MgSO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The residue was purified by chromatography on silica eluting with hexane

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
C(CCC)[Sn](C1=COC=C1)(CCCC)CCCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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